2-Tert-butyl-3-(4-chlorophenyl)oxaziridine
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Overview
Description
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. They are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .
Preparation Methods
The synthesis of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine typically involves the reaction of tert-butylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to yield the desired oxaziridine . The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.
Chemical Reactions Analysis
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the oxaziridine ring is opened by nucleophiles.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine has several scientific research applications:
Chemistry: It is used as an oxygen and nitrogen transfer agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine involves the transfer of oxygen or nitrogen to a substrate. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridines such as:
- 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine
- 2-tert-Butyl-3-(4-methoxyphenyl)oxaziridine
- 2-tert-Butyl-3-(4-fluorophenyl)oxaziridine
Properties
CAS No. |
23898-60-4 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-tert-butyl-3-(4-chlorophenyl)oxaziridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14-13)8-4-6-9(12)7-5-8/h4-7,10H,1-3H3 |
InChI Key |
KMWYLOSTYMJTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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